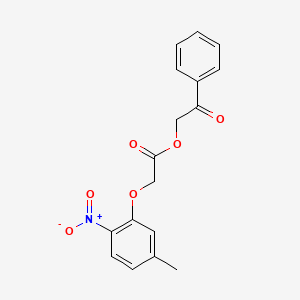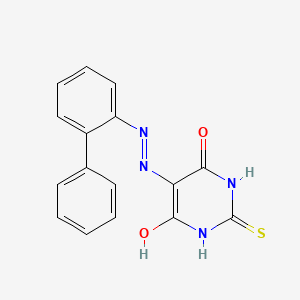![molecular formula C12H16N2O3S B5731175 N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, commonly known as PMSF, is a serine protease inhibitor. It is a widely used reagent in biochemical and molecular biology research. PMSF is an important tool in the study of protein structure and function.
Mecanismo De Acción
PMSF acts as a reversible inhibitor of serine proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which blocks the enzyme's ability to cleave peptide bonds. PMSF is specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
PMSF has no known physiological effects in vivo. It is not metabolized in the body and is rapidly excreted unchanged in the urine. In vitro, PMSF can inhibit a wide variety of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is also known to inhibit esterases and lipases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMSF is a highly effective and specific inhibitor of serine proteases. It is relatively easy to use and can be added directly to protein samples or reaction mixtures. PMSF is stable at room temperature and can be stored for long periods of time. However, PMSF can be toxic and should be handled with care. It can also interfere with downstream assays if not completely removed from the protein sample.
Direcciones Futuras
There are several areas of research where PMSF could be applied in the future. One area is the study of protease inhibitors as potential therapeutics for diseases such as cancer and HIV. PMSF could be used as a starting point for the development of new protease inhibitors with improved specificity and potency. Another area of research is the study of enzyme kinetics and protein structure. PMSF could be used in conjunction with other reagents to study the function of enzymes and proteins in more detail. Finally, PMSF could be used in the development of new diagnostic assays for serine proteases.
Métodos De Síntesis
PMSF is synthesized by reacting p-toluene sulfonyl chloride with N-(1-pyrrolidinyl)amine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield PMSF.
Aplicaciones Científicas De Investigación
PMSF is commonly used in the purification of proteins and enzymes. It is used to inhibit serine proteases during protein purification to prevent degradation of the target protein. PMSF is also used in the study of enzyme kinetics and protein structure. It is often used in conjunction with other reagents to study the function of enzymes and proteins.
Propiedades
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)13-11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7,13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWKQMAXLSSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)
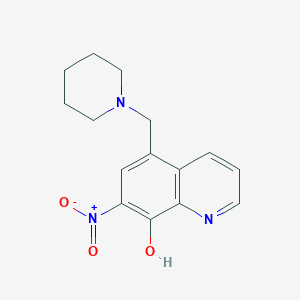
![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)
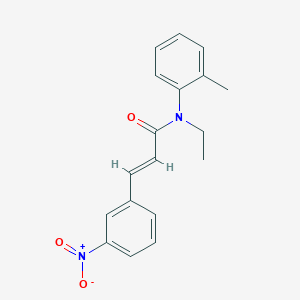
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

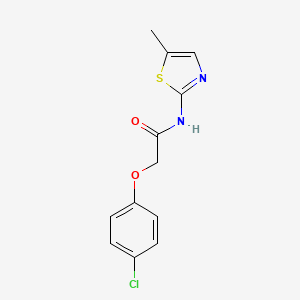
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
